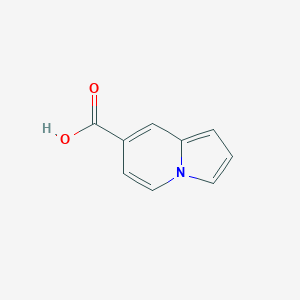

Indolizine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indolizine-7-carboxylic acid is a compound with the molecular weight of 161.16 . It is a nitrogen-containing heterocycle that has potential biological activities . Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

The synthesis of indolizines has been achieved through various methods. One of the recent advances is the palladium-catalyzed, multicomponent synthesis of indolizines . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes . This provides a route to prepare indolizines in a modular fashion from combinations of commercially available or easily generated reagents: 2-bromopyridines, imines, and alkynes .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo palladium-catalyzed synthesis via the carbonylative coupling of bromopyridines, imines, and alkynes . This reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis of Indolizine Derivatives

Indolizine-7-carboxylic acid derivatives have been synthesized and evaluated for various medicinal applications. One study demonstrated the synthesis of indolizine-2-carboxamido and hydrazido derivatives with potential medicinal benefits (Sekgota et al., 2021). Another study reported the synthesis of 1,2-bis(N-alkylaminomethyl)indolizines, simple indolizinecarboxylic acids, and several 6-alkoxyindolizine-2-carboxylic acids, though they did not show significant hypoglycemic activity (De & Saha, 1975).

Photouncaging of Molecules

Indolizine derivatives have been used in photouncaging, a method to release functional molecules such as carboxylic acids upon red light irradiation. This has applications in drug delivery and other areas (Watanabe et al., 2020).

Chemical Synthesis Techniques

C-H Bond Cleavage in Acylation

The C-3 acylation of indolizines with α,β-unsaturated carboxylic acids through C-H bond and C═C double bond cleavage under oxidative conditions has been studied. This process enhances the regioselectivity and efficiency of acylation (Yang et al., 2011).

Antibacterial Activities

Indolizine carboxylic acids have been synthesized and evaluated for their antibacterial properties. Some compounds showed inhibitory effects against Escherichia coli and Staphylococcus aureus (Yu, 2012).

Photophysical Properties

- Acid-Responsive Photoluminescence: Certain indolizine derivatives exhibit unique photoluminescent properties, such as a dramatic blue shift in fluorescence emission when protonated. This has implications for materials science and optical applications (Outlaw et al., 2016).

Antioxidant and Antimicrobial Properties

- Antioxidant Properties: The synthesis of novel ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives and their evaluation for in vitro antioxidant properties using a DPPH scavenging method demonstrated potential antioxidant applications (Uppar et al., 2020).

Novel Applications in Disease Treatment

- Anti-Tuberculosis Activity: Synthetic 7-methoxy-indolizine derivatives were evaluated for anti-tuberculosis activity, revealing potential applications in developing novel treatments for tuberculosis (Venugopala et al., 2019).

Safety and Hazards

Indolizine-7-carboxylic acid is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . Safety measures include using only in well-ventilated areas, wearing protective gloves/clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The synthesis of indolizine derivatives is a field of ongoing research. Recent advances in the synthesis of indolizines and their derivatives by radical cyclization/cross-coupling have been reported . This review anticipates that it will provide a deep understanding of this topic, and ultimately help researchers to develop novel approaches for the synthesis of indolizine and its derivatives .

Mechanism of Action

Target of Action

Indolizine-7-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors in the body Indole derivatives are known to bind with high affinity to various receptors, contributing to their diverse biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These changes can result in a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a wide range of biological activities .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Indole derivatives, which are structurally similar to indolizines, are known to interact with multiple receptors and play a significant role in various biochemical reactions . They have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

indolizine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-3-5-10-4-1-2-8(10)6-7/h1-6H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGOUPQENOEKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)

![8-fluoro-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)